N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
CAS No.:
Cat. No.: VC18633329
Molecular Formula: C54H67N5O7
Molecular Weight: 898.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C54H67N5O7 |
|---|---|
| Molecular Weight | 898.1 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C54H67N5O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-64-49-48(60)46(66-53(49)59-39-57-47-50(55-38-56-51(47)59)58-52(61)40-24-19-17-20-25-40)37-65-54(41-26-21-18-22-27-41,42-28-32-44(62-2)33-29-42)43-30-34-45(63-3)35-31-43/h17-22,24-35,38-39,46,48-49,53,60H,4-16,23,36-37H2,1-3H3,(H,55,56,58,61)/t46-,48-,49-,53-/m1/s1 |
| Standard InChI Key | RGWHAZWLGXZMBX-YNCYVDIXSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |
Introduction
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide is a synthetic organic compound with significant applications in biochemical research. This molecule is structurally complex, featuring a purine base linked to a modified sugar moiety and a benzamide group. Its molecular architecture suggests potential utility in nucleoside analog studies and pharmaceutical development.
Structural Information
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 711.8 g/mol |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
| SMILES Representation | CO[C@@H]1C@@HO |
Key Features of the Compound
-
Core Structure:
-
The compound features a purine base (adenine derivative) attached to a sugar moiety modified with bulky protecting groups.
-
A benzamide group is attached at the purine's N6 position.
-
-
Functional Groups:
-
Hydroxyl and methoxy groups on the sugar moiety.
-
Aromatic substituents (bis(4-methoxyphenyl), phenylmethoxy).
-
Benzamide functional group.
-
-
Stereochemistry:
-
The compound exhibits multiple stereocenters at the sugar moiety, specifically at positions 2', 3', 4', and 5'.
-
Applications and Relevance
-
Pharmaceutical Development:
-
The compound's structural similarity to nucleosides makes it a candidate for studying nucleoside analogs used in antiviral or anticancer therapies.
-
-
Biochemical Research:
-
Protecting groups such as bis(4-methoxyphenyl)-phenylmethoxy are often used to stabilize intermediates in oligonucleotide synthesis.
-
-
Potential as a Prodrug:
-
Modifications like the benzamide group could enhance bioavailability or target-specific delivery of therapeutic agents.
-
Synthesis Insights
The synthesis of this compound likely involves multistep organic reactions:
-
Protection of hydroxyl groups on the ribose sugar.
-
Attachment of the purine base via glycosidic bond formation.
-
Introduction of bulky aromatic protecting groups.
-
Benzoylation at the purine's exocyclic amine.
Comparative Data Table
Limitations and Future Research Directions
-
The compound's large molecular size may limit its cellular uptake and bioavailability.
-
Further studies are needed to evaluate its pharmacokinetics and potential toxicity.
-
Exploration of its use as an intermediate in oligonucleotide synthesis could provide insights into its broader applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume